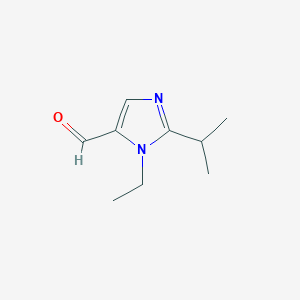
1-Ethyl-2-(propan-2-yl)-1H-imidazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-(propan-2-yl)-1H-imidazole-5-carbaldehyde is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of an ethyl group at position 1, an isopropyl group at position 2, and a formyl group at position 5 of the imidazole ring.
Preparation Methods
The synthesis of 1-Ethyl-2-(propan-2-yl)-1H-imidazole-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-ethyl-2-(propan-2-yl)imidazole with a formylating agent such as formic acid or formamide can yield the desired carbaldehyde derivative. Industrial production methods may involve optimized reaction conditions, including temperature control, solvent selection, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-Ethyl-2-(propan-2-yl)-1H-imidazole-5-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Condensation: The formyl group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Scientific Research Applications
1-Ethyl-2-(propan-2-yl)-1H-imidazole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex imidazole derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: Imidazole derivatives, including this compound, are investigated for their potential pharmacological properties, such as antimicrobial, antifungal, and anticancer activities.
Industry: It is utilized in the development of materials with specific properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(propan-2-yl)-1H-imidazole-5-carbaldehyde involves its interaction with molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity and catalytic processes. Additionally, the formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity.
Comparison with Similar Compounds
1-Ethyl-2-(propan-2-yl)-1H-imidazole-5-carbaldehyde can be compared with other imidazole derivatives, such as:
1-Methyl-2-(propan-2-yl)-1H-imidazole-5-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-2-methyl-1H-imidazole-5-carbaldehyde: Similar structure but with a methyl group at position 2 instead of an isopropyl group.
1-Ethyl-2-(propan-2-yl)-1H-imidazole-4-carbaldehyde: Similar structure but with the formyl group at position 4 instead of position 5.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their positions on the imidazole ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-ethyl-2-propan-2-ylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C9H14N2O/c1-4-11-8(6-12)5-10-9(11)7(2)3/h5-7H,4H2,1-3H3 |
InChI Key |
YOUQZJBOWHJUEK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CN=C1C(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3,4-Difluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13253948.png)
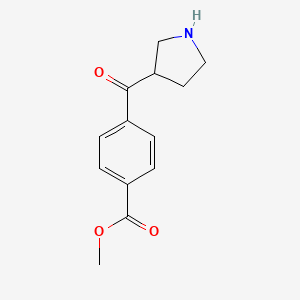
amine](/img/structure/B13253956.png)
![2-[1-(Hydroxymethyl)cyclohexyl]propan-2-ol](/img/structure/B13253958.png)

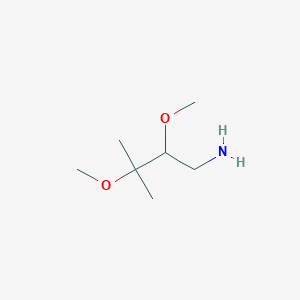
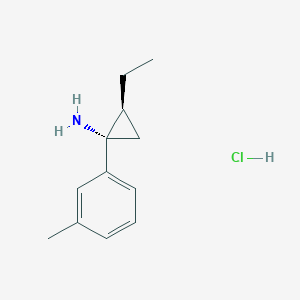
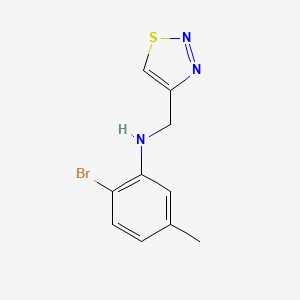
![2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13254022.png)
![2-Azabicyclo[2.2.2]octan-6-ylmethanol](/img/structure/B13254030.png)
![1-[4-(4,5-Dimethyl-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13254031.png)
![8-(2-Bromophenyl)-6-azaspiro[3.4]octane](/img/structure/B13254035.png)
![(2-Ethoxyethyl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13254037.png)
![2-[2-Oxo-5-(propan-2-yl)-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13254038.png)
